molecular formula C18H19N3O5S2 B2806965 (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865159-73-5

(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2806965
CAS RN: 865159-73-5
M. Wt: 421.49
InChI Key: OZONVQBIIVHDPB-ZZEZOPTASA-N
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Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They display a wide spectrum of pharmacologic effects, including anti-inflammatory , antibacterial, antiviral, antioxidant, and immunomodulatory properties .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific substituents present on the benzothiazole ring .

Scientific Research Applications

Antimicrobial Activity

(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide: exhibits potent antimicrobial properties. It has been investigated for its ability to combat bacterial, fungal, and viral infections. Researchers have explored its potential as a novel antimicrobial agent, particularly against drug-resistant strains. The compound’s unique structure may interfere with essential cellular processes in pathogens, making it a promising candidate for future drug development .

Anticancer Potential

This compound also shows promise in the fight against cancer. Its benzothiazole scaffold contributes to its cytotoxic effects. Researchers have studied its impact on cancer cell lines, including breast, lung, and colon cancer. Preliminary results suggest that it inhibits tumor growth and induces apoptosis (programmed cell death). Further investigations are underway to unlock its full potential as an anticancer agent .

Antioxidant Properties

The presence of the thiazole ring in (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide imparts antioxidant activity. Antioxidants play a crucial role in neutralizing harmful free radicals, protecting cells from oxidative damage. This compound may find applications in preventing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions .

Anti-Inflammatory Effects

Inflammation lies at the core of many diseases. This compound has been investigated for its anti-inflammatory potential. By modulating inflammatory pathways, it could contribute to managing conditions like arthritis, inflammatory bowel disease, and even neuroinflammation. Researchers are keen on unraveling its precise mechanisms of action .

Antihypertensive Activity

High blood pressure affects millions worldwide. Some studies have explored the vasorelaxant properties of (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide . It may help dilate blood vessels, potentially aiding in hypertension management. However, more research is needed to validate its efficacy and safety .

Hepatoprotective Potential

The liver plays a vital role in detoxification and metabolism. This compound has been investigated for its hepatoprotective effects. It may shield liver cells from damage caused by toxins, drugs, or infections. Researchers are keen on understanding its impact on liver function and disease prevention .

Other Applications

Beyond the mentioned fields, this compound’s versatility extends to potential applications in Alzheimer’s disease (due to its anti-Alzheimer properties), diabetes management (as an antidiabetic agent), and even as an industrial chemical. Its structural features make it an exciting target for further exploration .

If you’d like more detailed information on any specific application, feel free to ask! 😊 .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on their specific structure and the biological target. Some benzothiazole derivatives have shown anti-inflammatory and analgesic activities .

properties

IUPAC Name

4-methoxy-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S2/c1-25-10-9-21-15-8-7-14(28(19,23)24)11-16(15)27-18(21)20-17(22)12-3-5-13(26-2)6-4-12/h3-8,11H,9-10H2,1-2H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZONVQBIIVHDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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